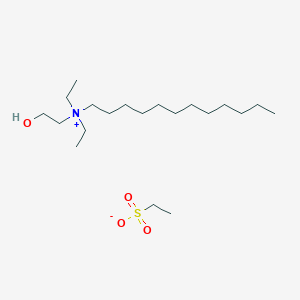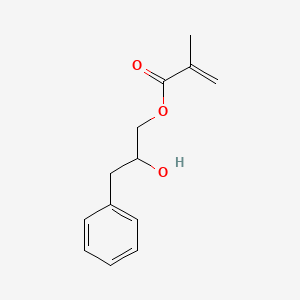![molecular formula C22H36O3S B14229889 2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid CAS No. 821768-51-8](/img/structure/B14229889.png)
2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a hydroxyl group, and a sulfanyl group attached to a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the sulfanyl group can produce a thiol.
Aplicaciones Científicas De Investigación
2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid has a range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. These interactions can modulate cellular processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1-Hydroxyhexadecan-2-yl)sulfanyl]benzoic acid
- 2-[(1-Hydroxyheptadecan-2-yl)sulfanyl]benzoic acid
Uniqueness
2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid is unique due to its specific aliphatic chain length and the presence of both hydroxyl and sulfanyl groups.
Propiedades
Número CAS |
821768-51-8 |
|---|---|
Fórmula molecular |
C22H36O3S |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
2-(1-hydroxypentadecan-2-ylsulfanyl)benzoic acid |
InChI |
InChI=1S/C22H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-15-19(18-23)26-21-17-14-13-16-20(21)22(24)25/h13-14,16-17,19,23H,2-12,15,18H2,1H3,(H,24,25) |
Clave InChI |
HNKWCOHZKPPXAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CO)SC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)
![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)

![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)

![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)
![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)
![1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B14229872.png)



